molecular formula C13H21BN2O2 B1425135 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1002309-48-9

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1425135
M. Wt: 248.13 g/mol
InChI Key: OBCTWWFLJFCNPC-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CB-TP) is a heterocyclic compound that belongs to the family of pyrazoles. Pyrazoles are five-membered ring compounds with two nitrogen atoms at the adjacent positions of the ring. CB-TP is a novel compound that has been the focus of much scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a raw material in various synthesis processes. It's involved in the synthesis of compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. These compounds are confirmed through techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. DFT studies are used to calculate their molecular structures, showing consistency with X-ray diffraction results (Liao et al., 2022). Similar processes are applied to other derivatives, revealing molecular structure characteristics and conformations (Yang et al., 2021).

Role in Medicinal Chemistry

This compound plays a critical role in the synthesis of biologically active compounds. For example, it's used in the synthesis of intermediates in drugs like Crizotinib, which is significant for its medical applications. The synthetic routes involve various stages, and the structures of the intermediates are confirmed by MS and NMR spectrum (Kong et al., 2016).

Application in Organic and Polymer Chemistry

In organic chemistry, this compound is used in the synthesis of a range of medicinally important compounds, such as 3-(hetero)arylpyrazolo[1,5-a]pyridines, via Suzuki coupling. These conditions are applicable to both high throughput chemistry and large scale synthesis, extending the scope of this chemistry to include novel boronic esters (Bethel et al., 2012). Additionally, its derivatives are used in polymer chemistry, like in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, demonstrating its versatility in the field of macromolecular materials (Welterlich et al., 2012).

properties

IUPAC Name

1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-16(9-10)11-6-5-7-11/h8-9,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCTWWFLJFCNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719216
Record name 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1002309-48-9
Record name 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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